molecular formula C16H13Cl2N3O2 B1489597 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime CAS No. 338414-24-7

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime

Cat. No. B1489597
CAS RN: 338414-24-7
M. Wt: 350.2 g/mol
InChI Key: ABZZAINUSUOQJQ-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (DCPMOX) is a synthetic compound that has shown potential in a wide range of scientific and medical applications. DCPMOX is a hydrazone derivative of 3,5-dichlorophenylhydrazine and 4-methylphenyl-3-oxopropanal. It is a colorless to light yellow liquid that is insoluble in water but soluble in most organic solvents. DCPMOX has several unique properties that make it attractive for use in scientific research and medical applications.

Scientific Research Applications

Chemical Synthesis and Characterization

2-Arylhydrazono-3-oxopropanals, closely related to the queried compound, demonstrate a versatile chemistry, reacting with hydroxylamine hydrochloride to yield corresponding oximes. These oximes can further cyclize into isoxazoles or convert into arylhydrazono-3-oxonitriles upon treatment with pyridine, showcasing a novel route to synthesize a variety of organic compounds including arylazopyrazoles and triazoles (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Potential Anticancer Activity

Compounds structurally similar to the queried chemical have been synthesized and evaluated for their anticancer properties. Novel thiadiazoles and thiazoles incorporating pyrazole moiety showed promising anticancer activity against breast carcinoma cell line MCF-7, indicating the potential therapeutic application of such compounds in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been studied for antimicrobial and antifungal activities. For example, some novel pyrazoline-5-ones were synthesized and demonstrated promising antibacterial and antifungal effects, highlighting the potential use of these compounds in developing new antimicrobial agents (Naik, Prasad, Spoorthy, & Ravindranath, 2013).

Reactivity and Structural Analysis

Studies have explored the reactivity and structural properties of similar hydrazono compounds, offering insights into their chemical behavior and potential applications in synthesis. For instance, the tautomeric behavior of certain hydrazono derivatives between hydrazone imine and diazenyl enamine forms has been elucidated, providing a foundation for further research in chemical synthesis and reactivity (Kurasawa et al., 1986).

properties

IUPAC Name

2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZAINUSUOQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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